molecular formula C20H20FNO2 B5528789 1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-3-phenyl-3-pyrrolidinol

1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-3-phenyl-3-pyrrolidinol

Cat. No. B5528789
M. Wt: 325.4 g/mol
InChI Key: CLTPKWPOUSMWQG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related fluorophenyl compounds often involves multicomponent reactions, as demonstrated in the synthesis of 3'-[(4-fluorophenyl)carbonyl]-5'-(hydroxymethyl)-4’-phenyl spiro[indole-3,2'-pyrrolidin]-2(1H)-one. This process highlights the strategic use of 1-(4-fluorophenyl)-3-phenylprop-2-en-1-one, isatin, and serine, resulting in a molecule that crystallizes in the monoclinic space group C2/c and features significant intra- and inter-hydrogen bonds (Sharma et al., 2013).

Molecular Structure Analysis

The detailed molecular structure analysis of related compounds, such as the one synthesized by Sharma et al. (2013), reveals a planar molecule except for one of the pyrrolidin rings which adopts a normal envelope conformation. The supermolecular assembly is consolidated by π-π interactions, demonstrating the complex structural characteristics that could be expected from the target compound.

Chemical Reactions and Properties

Compounds with fluorophenyl groups, such as the ones synthesized by Zhou et al. (2021), undergo multi-step reactions including nucleophilic substitution and ester hydrolysis, indicating a versatile reactivity profile. This versatility is essential for the synthesis of complex molecules like "1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-3-phenyl-3-pyrrolidinol" (Zhou et al., 2021).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. If it is indeed used as a cabozantinib intermediate, it may play a role in the inhibition of tyrosine kinases, which is the mechanism of action of cabozantinib .

Future Directions

The future directions for research on this compound could potentially involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential applications, such as its use as a cabozantinib intermediate .

properties

IUPAC Name

[1-(4-fluorophenyl)cyclopropyl]-(3-hydroxy-3-phenylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO2/c21-17-8-6-15(7-9-17)19(10-11-19)18(23)22-13-12-20(24,14-22)16-4-2-1-3-5-16/h1-9,24H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLTPKWPOUSMWQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)F)C(=O)N3CCC(C3)(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[1-(4-Fluorophenyl)cyclopropyl]carbonyl}-3-phenyl-3-pyrrolidinol

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